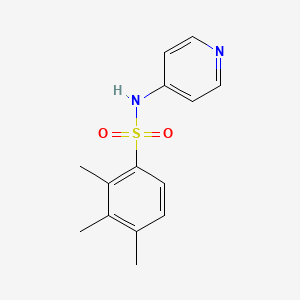![molecular formula C22H21NOS B5719782 N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide, commonly known as PETT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETT is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
PETT is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain, including GABA, serotonin, and dopamine. PETT has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity. PETT has also been shown to modulate the activity of serotonin and dopamine receptors, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
PETT has been shown to exhibit significant biochemical and physiological effects in animal models, including reduced seizure activity, increased locomotor activity, and reduced anxiety and depression-like behavior. PETT has also been shown to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PETT has several advantages for lab experiments, including its ease of synthesis, low cost, and high potency. However, PETT also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
Future research on PETT should focus on further elucidating its mechanism of action and physiological effects, as well as its potential applications in the treatment of various neurological and other diseases. PETT should also be studied further for its potential toxicity and side effects, as well as its pharmacokinetic properties in vivo. Additionally, new methods for the synthesis and administration of PETT should be developed to improve its efficacy and safety.
Métodos De Síntesis
PETT can be synthesized using various methods, including the reaction of 4-chloromethylbenzoyl chloride with phenylthiomethyl benzene in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. Another method involves the reaction of 4-aminomethylbenzoic acid with phenylthiomethyl benzene in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 2-phenylethylamine.
Aplicaciones Científicas De Investigación
PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PETT has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of various neurological disorders. PETT has also been studied for its potential anticancer properties, with promising results in vitro.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-16-15-18-7-3-1-4-8-18)20-13-11-19(12-14-20)17-25-21-9-5-2-6-10-21/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDLWQYYHWWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-4-[(phenylsulfanyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

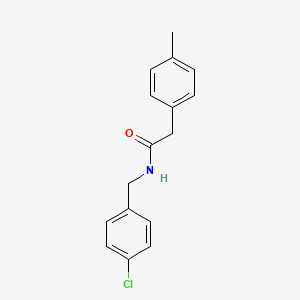
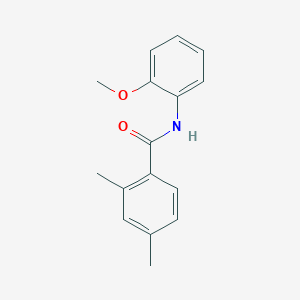
![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)
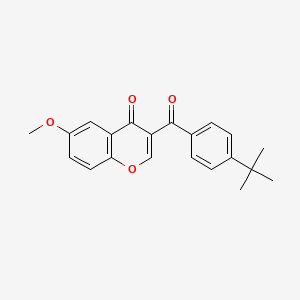
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
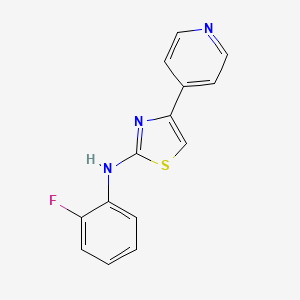

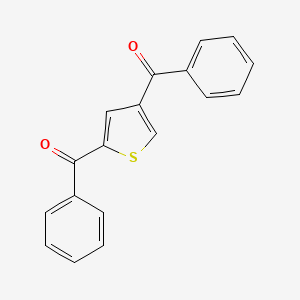

![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

